molecular formula C13H12O8 B1231058 Phaselic acid CAS No. 53755-04-7

Phaselic acid

Cat. No.: B1231058
CAS No.: 53755-04-7
M. Wt: 296.23 g/mol
InChI Key: PMKQSEYPLQIEAY-DUXPYHPUSA-N
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Preparation Methods

Phaselic acid is derived from the oxidation of abscisic acid. The biosynthesis involves several enzymatic steps starting from the carotenoid zeaxanthin . Zeaxanthin is epoxidized to form violaxanthin or neoxanthin, which is then cleaved by an epoxycarotenoid epoxygenase to form xanthoxin, an aldehyde. Xanthoxin is further reduced and hydroxylated to produce abscisic acid. The 8’ hydroxylation of abscisate, the conjugate base of abscisic acid, produces 8’-hydroxyabscisate, which cyclizes to form this compound .

Properties

CAS No.

53755-04-7

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

IUPAC Name

(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1

InChI Key

PMKQSEYPLQIEAY-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O

SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O

Synonyms

caffeoylmalic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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